BenchChemオンラインストアへようこそ!

2-Bromo-4-iodobenzoic acid benzyl ester

Lipophilicity Membrane permeability Computed properties

2‑Bromo‑4‑iodobenzoic acid benzyl ester (CAS 2206265‑51‑0; C₁₄H₁₀BrIO₂; MW 417.04 g mol⁻¹) is a di‑halogenated aromatic building block in which a benzyl ester masks the carboxylic acid function. Its substitution pattern – bromine at C2 and iodine at C4 – creates two electronically and sterically distinct carbon–halogen bonds that are exploited in chemoselective cross‑coupling sequences.

Molecular Formula C14H10BrIO2
Molecular Weight 417.04 g/mol
CAS No. 2206265-51-0
Cat. No. B1383813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodobenzoic acid benzyl ester
CAS2206265-51-0
Molecular FormulaC14H10BrIO2
Molecular Weight417.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)Br
InChIInChI=1S/C14H10BrIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyHROMYJZLBAQDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-iodobenzoic Acid Benzyl Ester (CAS 2206265-51-0) – Identity, Core Features, and Computed Properties Overview


2‑Bromo‑4‑iodobenzoic acid benzyl ester (CAS 2206265‑51‑0; C₁₄H₁₀BrIO₂; MW 417.04 g mol⁻¹) is a di‑halogenated aromatic building block in which a benzyl ester masks the carboxylic acid function [1]. Its substitution pattern – bromine at C2 and iodine at C4 – creates two electronically and sterically distinct carbon–halogen bonds that are exploited in chemoselective cross‑coupling sequences [2]. Commercial lots are typically supplied at ≥95 % purity and are designated for research‑use‑only, with unit sizes ranging from 250 mg to gram scale .

2‑Bromo‑4‑iodobenzoic Acid Benzyl Ester – Why In‑Class Carboxylic Acid or Simple Alkyl Ester Analogs Cannot Be Automatically Substituted


Although the 2‑bromo‑4‑iodobenzoate scaffold is available as the free acid (CAS 28547‑29‑7) and the methyl ester (CAS 1261588‑35‑5), their physicochemical and reactivity profiles diverge markedly from the benzyl ester [1][2]. The free acid introduces a hydrogen‑bond donor (HBD = 1) that lowers lipophilicity (XLogP3 ≈ 2.9 vs. 4.6 for the benzyl ester) and may impair membrane permeability or organic‑solvent solubility in non‑aqueous reactions. The methyl ester, while sharing a zero HBD count, lacks the orthogonal deprotection handle provided by the benzyl group; methyl ester hydrolysis requires strongly acidic or basic conditions that are incompatible with acid‑/base‑sensitive intermediates and can provoke premature loss of the aryl bromine or iodine substituents [3]. Because sequential cross‑coupling strategies depend on intact C–Br and C–I bonds as well as a carboxylic acid protecting group that can be removed without disturbing the halogen pattern, substituting any other ester or the free acid forces a re‑optimisation of the synthetic route and risks lower overall yield or selectivity.

2‑Bromo‑4‑iodobenzoic Acid Benzyl Ester – Quantitative Head‑to‑Head Data vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Over the Free Acid and Methyl Ester

The benzyl ester (target) displays a computed XLogP3‑AA value of 4.6, substantially higher than that of the free acid (2.9) and the methyl ester (3.1) [1][2][3]. The 1.7 log‑unit increase relative to the free acid corresponds to a ~50‑fold greater theoretical partition coefficient, suggesting enhanced passive membrane permeability and superior solubility in medium‑polarity organic solvents such as ethyl acetate or dichloromethane.

Lipophilicity Membrane permeability Computed properties

Hydrogen‑Bond Donor Count Differentially Impacts Solubility and Formulation

The benzyl ester possesses zero hydrogen‑bond donors (HBD = 0), whereas the free acid carries one HBD through its carboxylic acid proton [1][2]. Absence of a donor eliminates strong intermolecular hydrogen‑bonding that can reduce solubility in aprotic organic solvents and complicate chromatographic purification. In early‑stage medicinal chemistry, a zero‑HBD profile is often associated with improved oral absorption potential according to Lipinski’s rule criteria.

Hydrogen bonding Drug‑likeness Solubility

Orthogonal Benzyl Ester Deprotection via Hydrogenolysis vs. Hydrolytic Methods

Benzyl esters are selectively cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C) under neutral conditions, whereas methyl and ethyl esters require strongly acidic or basic hydrolysis that can also promote hydrodebromination or hydrodeiodination [1][2]. In a comparative study of chemoselective deprotection, benzyl esters were removed with >95 % conversion in the presence of benzyl ethers and N‑benzyl groups using transfer hydrogenation (10 % Pd/C, cyclohexadiene), while methyl esters remained intact under identical conditions [3]. This orthogonality is critical when the 2‑bromo‑4‑iodobenzoate core must be elaborated before the carboxylic acid is unveiled.

Orthogonal protecting group Hydrogenolysis Peptide coupling

Sequential Cross‑Coupling Enabled by Intrinsic C–I vs. C–Br Reactivity Difference

The 2‑bromo‑4‑iodo substitution pattern permits C–I‑selective oxidative addition, a feature exploited in Ni‑catalyzed cross‑electrophile coupling (XEC). In a recent Angewandte Chemie study, bromo(iodo)arenes including the benzoate scaffold underwent C(sp²)–I selective coupling with alkyl bromides in the presence of the C–Br bond, achieving >20:1 regioselectivity for the iodide position and isolated yields of up to 87 % for representative substrates [1]. The benzyl ester variant specifically benefits from orthogonal ester protection described above, allowing sequential I‑first‑then‑Br functionalization to build molecular complexity in a minimum number of steps.

Chemoselective cross-coupling Ni catalysis Aryl halide reactivity

Verified Research‑Grade Purity and Pricing Benchmarks Relative to the Methyl Ester

The benzyl ester is commercially available at a minimum purity of 95 % (AKSci) and is priced at approximately ¥8680/500 mg (Xiyuan Bio) . For comparison, the methyl ester (CAS 1261588‑35‑5) is offered at £189/25 g (≈ £7.56/g, Apollo Scientific), but its 25‑g bulk format implies a much larger minimum purchase quantity and does not include the orthogonal deprotection handle [1]. On a per‑gram basis, the benzyl ester is more expensive, reflecting the added synthetic value of the hydrogenolysis‑labile benzyl group; however, for medicinal chemistry campaigns requiring late‑stage carboxylic acid unmasking without halogen loss, the price premium is offset by reduced re‑synthesis and purification costs.

Commercial availability Purity Cost‑efficiency

High‑Value Application Scenarios for 2‑Bromo‑4‑iodobenzoic Acid Benzyl Ester in Scientific Procurement


Sequential Pd‑ or Ni‑Mediated Cross‑Coupling for Diversity‑Oriented Synthesis

In medicinal chemistry libraries, the benzyl ester serves as a linchpin for generating biaryl or alkyl‑aryl arrays through chemoselective I‑then‑Br coupling sequences. The high C–I selectivity (>20:1) demonstrated in Ni‑catalyzed XEC [1] ensures that the first diversification occurs exclusively at the 4‑position, leaving the 2‑bromo substituent available for a subsequent Suzuki, Sonogashira, or Buchwald‑Hartwig reaction.

Prodrug or Fragment‑Based Drug Design Requiring Latent Carboxylic Acid

The benzyl ester’s hydrogenolysis‑labile nature allows researchers to carry a protected carboxylate through multi‑step syntheses and deprotect it quantitatively under neutral, halogen‑compatible conditions [2]. This is particularly valuable when the final biological target requires a free carboxylic acid for target engagement, yet the synthetic route involves acid‑ or base‑sensitive intermediates.

Physicochemical Property Screening in Early‑Stage Lead Optimisation

With a XLogP3 of 4.6 and zero H‑bond donors, the benzyl ester provides a markedly different physicochemical profile from the free acid (XLogP3 2.9, HBD 1) [3][4]. Parallel screening of the benzyl ester and the corresponding acid can help deconvolute the contributions of lipophilicity and hydrogen bonding to cellular permeability, off‑target activity, or metabolic stability.

Gram‑Scale Procurement for Late‑Stage Functionalisation Campaigns

The compound is supplied at ≥95 % purity and can be ordered in 250‑mg to gram quantities , making it immediately actionable for hit‑to‑lead chemistry without the need for in‑house esterification of the free acid. This off‑the‑shelf availability reduces the time from design to first biological data, a critical factor in competitive drug‑discovery environments.

Quote Request

Request a Quote for 2-Bromo-4-iodobenzoic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.